
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid, also known as S-HDMPPA, is a naturally occurring compound found in a variety of fruits and vegetables. It is a member of the phenylpropionic acid family, which is a group of compounds known for their anti-inflammatory and antioxidant properties. S-HDMPPA has been studied extensively in recent years due to its potential use as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Efficacy
Research on related compounds such as Perampanel, a non-competitive AMPA-receptor antagonist, underscores the importance of these substances in treating neurological conditions like primary generalized tonic-clonic seizures in idiopathic generalized epilepsy. Perampanel demonstrates efficacy in reducing seizure frequency with a good tolerability profile, highlighting the potential of related compounds in neuropharmacology (Rohracher et al., 2016).
Environmental and Industrial Applications
In the realm of environmental sustainability and industrial applications, derivatives of related compounds are utilized in the recycling of biodegradable plastics like Poly-3-hydroxybutyrate (PHB). This highlights a sustainable pathway for converting waste into value-added chemicals and fuels, presenting a significant advancement in waste management and material recycling (Kang et al., 2022).
Biomarkers for Environmental Exposure
Metabolomics studies have identified biomarkers for exposure to environmental contaminants such as Bisphenol A (BPA), with significant changes observed in various metabolic pathways. This research underscores the utility of metabolomics in understanding the toxic effects of environmental exposure on human health (Wang et al., 2018).
Diagnostic Applications
The study of volatile metabolites produced by pathogens offers promising diagnostic applications. Identifying specific volatile organic compounds (VOCs) as biomarkers for bacterial presence can lead to non-invasive diagnostic methods for critically ill patients, demonstrating the potential of chemical compounds in advancing medical diagnostics (Bos et al., 2013).
Reproductive Toxicology
Research on the reproductive toxicity of chemical compounds such as benzophenone-3 (BP-3) has revealed its impact on birth weight and gestational age, highlighting the importance of understanding the endocrine-disrupting effects of chemicals on reproductive health (Ghazipura et al., 2017).
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPITBJXYYCDEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363728 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
CAS RN |
332186-76-2 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


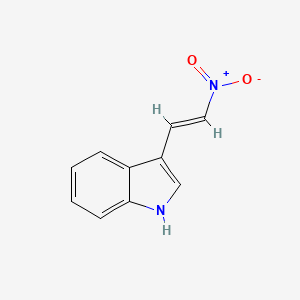
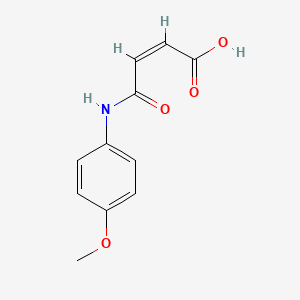

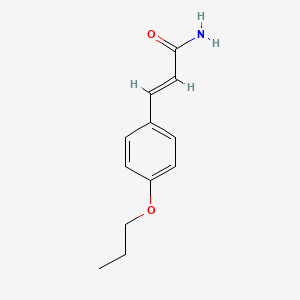
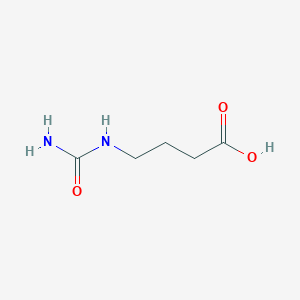
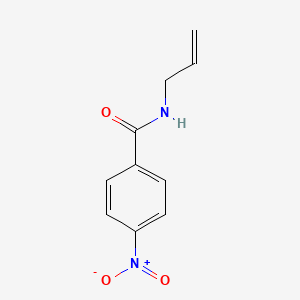
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
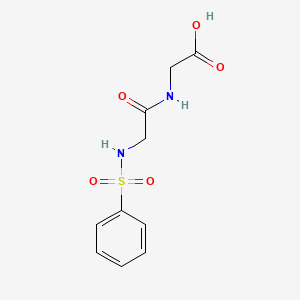
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)
![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)